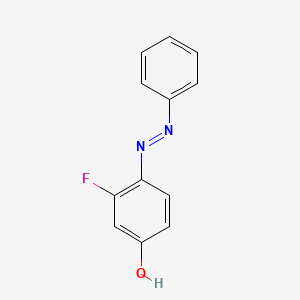
3-Fluoro-4-(phenylazo)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(phenylazo)phenol is an organic compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(phenylazo)phenol typically involves the diazotization of 3-fluoroaniline followed by a coupling reaction with phenol. The general steps are as follows:
Diazotization: 3-Fluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium (usually sodium hydroxide, NaOH) to form this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve more efficient and scalable processes. These methods often include continuous flow reactions and the use of catalysts to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(phenylazo)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can replace the fluorine atom under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Aplicaciones Científicas De Investigación
3-Fluoro-4-(phenylazo)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers due to its azo group, which imparts vivid colors.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(phenylazo)phenol involves its interaction with various molecular targets and pathways:
Azo Group: The azo group can undergo reduction to form amines, which can interact with biological molecules.
Phenolic Group: The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes.
Fluorine Atom: The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.
Comparación Con Compuestos Similares
3-Fluoro-4-(phenylazo)phenol can be compared with other similar compounds, such as:
4-(Phenylazo)phenol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3-Chloro-4-(phenylazo)phenol: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and applications.
3-Methyl-4-(phenylazo)phenol: The presence of a methyl group can influence the compound’s steric and electronic properties.
Propiedades
IUPAC Name |
3-fluoro-4-phenyldiazenylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-11-8-10(16)6-7-12(11)15-14-9-4-2-1-3-5-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAKJKWTYTTYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














